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Compound of Interest

Compound Name: 2-Bromo-3-phenylpyridine

Cat. No.: B1272039

For Immediate Release

This guide provides a detailed comparative analysis of the nuclear magnetic resonance (NMR)
data for 2-Bromo-3-phenylpyridine alongside its structural analogues: 2-phenylpyridine, 3-
phenylpyridine, and 2-bromopyridine. This document is intended for researchers, scientists,
and professionals in the field of drug development and organic synthesis, offering a
comprehensive look at the spectral characteristics of these compounds.

Due to the absence of publicly available experimental NMR data for 2-Bromo-3-
phenylpyridine, this guide presents predicted *H and 3C NMR data based on established
substituent effects observed in the provided analogues. This predictive analysis serves as a
valuable tool for the identification and characterization of this and similar compounds.

'H NMR Data Comparison

The *H NMR spectra of pyridine derivatives are characterized by distinct chemical shifts and
coupling constants that are influenced by the nature and position of substituents. The
introduction of a bromine atom and a phenyl group in 2-Bromo-3-phenylpyridine is expected
to significantly alter the electronic environment of the pyridine and phenyl ring protons
compared to the parent compounds.
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Phenyl
Compound H-4 (6, ppm) H-5 (6, ppm) H-6 (6, ppm) Protons (9,
ppm)
2-Bromo-3-
phenylpyridine ~7.4-7.5 ~7.2-7.3 ~8.4-8.5 ~7.3-7.6
(Predicted)
2. 7.40-7.55 (m),
o 7.65-7.84 (m) 7.15-7.37 (m) 8.60-8.83 (M)
Phenylpyridine[1] 7.91-8.11 (m)
3- 8.57 (dd), 8.84
o 7.82 (ddd) 7.31-7.44 (m) 7.31-7.54 (m)
Phenylpyridine[2] (d)
2-
- 7.44-7.55 (m) 7.21-7.26 (m) 8.30-8.40 (m) -
Bromopyridine[3]

Note: Chemical shifts () are reported in parts per million (ppm). Multiplicities are denoted as d
(doublet), dd (doublet of doublets), ddd (doublet of doublet of doublets), and m (multiplet).

13C NMR Data Comparison

The 3C NMR chemical shifts are highly sensitive to the electronic effects of substituents. The
electronegative bromine atom at the C-2 position and the phenyl group at the C-3 position in 2-
Bromo-3-phenylpyridine are expected to cause significant shifts in the carbon resonances of
the pyridine ring.
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Phenyl
Compoun C-2 (96, C-3 (o, C-4 (o, C-5 (9, C-6 (0,
Carbons
d ppm) ppm) ppm) ppm) ppm)
(5, ppm)
2-Bromo-3-
phenylpyrid
) ~142-144 ~138-140 ~128-130 ~123-125 ~150-152 ~128-137
ine
(Predicted)
2. 126.9,
Phenylpyri 157.4 139.4 120.6 122.1 149.6 128.7,
dine[1] 128.9
3 127.0,
_ 148.1, 134.2, 149.8, 128.0,
Phenylpyri 1235 136.9
) 149.9 134.7 154.6 129.0,
dine
138.0
2-
Bromopyrid  142.4 128.4 122.8 138.6 150.3 -

ine[3]

Note: Chemical shifts (0) are reported in parts per million (ppm).

Experimental Protocols

The following is a general protocol for the acquisition of *H and 3C NMR spectra.

Instrumentation: A standard NMR spectrometer operating at a frequency of 400 MHz for *H and

100 MHz for 13C nuclei.

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (& = 0.00 ppm).

1H NMR Acquisition:

e Pulse Program: A standard single-pulse experiment (e.g., zg30).
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Spectral Width: Approximately 16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16 to 64, depending on the sample concentration.

Temperature: 298 K.

13C NMR Acquisition:

e Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

o Spectral Width: Approximately 240 ppm.

e Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024 to 4096, depending on the sample concentration and solubility.
e Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-
corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are
referenced to the residual solvent peak or TMS.

Visualizing NMR Correlations

The following diagram illustrates the predicted key *H-13C correlations for 2-Bromo-3-
phenylpyridine, which can be confirmed by 2D NMR experiments such as HSQC and HMBC.
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Predicted NMR Correlations for 2-Bromo-3-phenylpyridine

Chemical Structure Predicted *H NMR Signals
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Click to download full resolution via product page

Caption: Predicted *H-13C NMR correlations for 2-Bromo-3-phenylpyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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